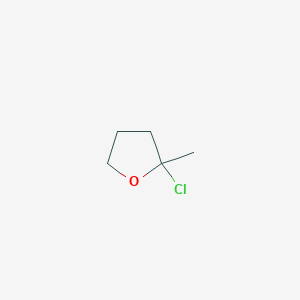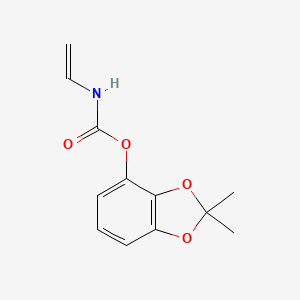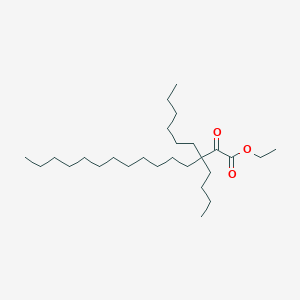
argon;mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “argon;mercury” refers to a mixture or interaction between argon and mercury. Argon is a noble gas with the atomic number 18, known for its inertness and lack of chemical reactivity . Mercury, on the other hand, is a heavy metal with the atomic number 80, known for its liquid state at room temperature and its various applications in thermometers, barometers, and other devices . The combination of these two elements can result in unique properties and applications, particularly in the field of lighting and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of compounds involving argon and mercury typically involves the use of mercury salts and argon gas. One common method is the direct reaction of mercury with an alkyl iodide to form the mercury analog of a Grignard reagent . This reaction can be represented as:
Hg+RX→RHgX
where RX is an alkyl iodide. The subsequent reaction of RHgI with potassium cyanide yields the appropriate dialkyl mercury derivative .
Industrial Production Methods
In industrial settings, argon is often used as an inert atmosphere for various chemical reactions involving mercury. For example, in the production of low-energy light bulbs, argon gas is used to fill the bulb along with mercury to create a stable environment for the electric discharge . This process involves the careful control of temperature and pressure to ensure the proper formation of the desired compounds.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “argon;mercury” can undergo various types of chemical reactions, including:
Oxidation and Reduction: Mercury can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Mercury compounds can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving mercury include alkyl iodides, potassium cyanide, and various solvents such as diethyl ether . The reactions typically require controlled conditions, including specific temperatures and pressures, to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving argon and mercury depend on the specific reagents and conditions used. For example, the reaction of mercury with alkyl iodides can produce dialkyl mercury derivatives, which have various applications in organic synthesis .
Applications De Recherche Scientifique
The compound “argon;mercury” has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of the compound “argon;mercury” involves the interaction of mercury with various molecular targets and pathways. Mercury can bind to thiol groups in proteins, disrupting their function and leading to toxic effects . Argon, being inert, does not participate directly in chemical reactions but provides a stable environment for mercury to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “argon;mercury” include other noble gas-metal combinations, such as:
Neon;mercury: Used in neon lights and other lighting applications.
Krypton;mercury: Used in high-performance lighting and scientific instruments.
Xenon;mercury: Used in specialized lighting and medical imaging.
Uniqueness
The uniqueness of the “this compound” compound lies in its combination of the inertness of argon with the reactivity of mercury. This combination allows for the creation of stable environments for various chemical reactions and applications, particularly in the field of lighting and spectroscopy .
Propriétés
Numéro CAS |
87193-95-1 |
|---|---|
Formule moléculaire |
ArHg |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
argon;mercury |
InChI |
InChI=1S/Ar.Hg |
Clé InChI |
BKZJXSDQOIUIIG-UHFFFAOYSA-N |
SMILES canonique |
[Ar].[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


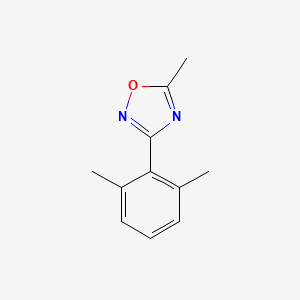
![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
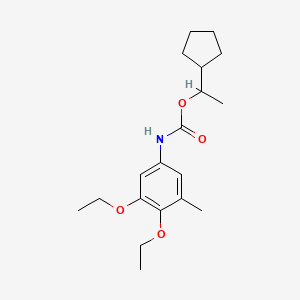

![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)
![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
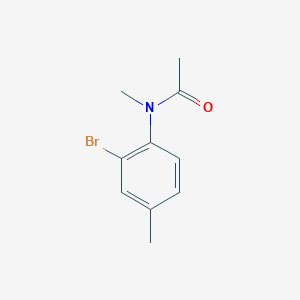

![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)

